2,2-Dimethylcyclobutan-1-one
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Overview
Description
2,2-Dimethylcyclobutan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Crystal Structure
Synthesis and Structural Analysis : 2,2-Dimethylcyclobutan-1-one and its derivatives play a crucial role in the synthesis of complex organic molecules. For example, the synthesis of 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenyl thiourea demonstrates its importance in preparing compounds with potential applications in medicinal chemistry and material science. The crystal structure of this compound, determined through single crystal X-ray diffraction, provides insights into its molecular geometry and intermolecular interactions, highlighting its semi-chair conformation and the presence of hydrogen bonds (Yin et al., 2012).
Gem-Dimethylcyclobutane Motif in Natural Products : Research into gem-dimethylcyclobutanes, to which this compound belongs, reveals their widespread occurrence in natural products. These structures have captivated synthetic chemists due to their challenging synthesis, which, until recently, relied heavily on naturally occurring terpenes. Advancements in de novo synthesis of these motifs expand the scope of accessible molecules, underscoring the structural and synthetic significance of this compound derivatives (Hancock, Wiest, & Brown, 2019).
Photoreaction Studies
- Photocycloaddition Reactions : The compound and its derivatives are subjects of photoreaction studies, where their behavior under UV irradiation is analyzed. Such studies are crucial for understanding the photostability and photoreactivity of organic molecules, with implications for their application in photochemical syntheses and materials science. For instance, photocycloaddition reactions of 5,5-dimethyl-3-(3-methylbut-3-en-1-ynyl)cyclohex-2-en-1-one, related to this compound, have been explored to understand their potential in forming complex cyclic structures through light-induced reactions (Inhülsen, Kopf, & Margaretha, 2008).
Conformational and Strain Energy Studies
- Conformational Analysis : Studies on dimethyl-substituted cyclobutanes, including this compound, focus on their strain energy and conformational properties. These investigations provide valuable information on the thermodynamics of ring systems, aiding in the design of molecules with desired stability and reactivity profiles. The gem-dimethyl effect, which refers to the influence of methyl groups on the cyclization reactions and ring strain, has been a particular focus, with research showing that 1,1-dimethylcyclobutane exhibits lower strain than its unsubstituted counterpart, highlighting the stabilizing effect of dimethyl groups (Ringer & Magers, 2007).
Safety and Hazards
The compound is classified as a flammable liquid and vapor (Hazard statement: H226) . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . The container should be kept tightly closed . It is recommended to use explosion-proof electrical/ventilating/lighting equipment and non-sparking tools . Actions should be taken to prevent static discharges . Protective gloves, protective clothing, eye protection, and face protection should be worn .
Properties
IUPAC Name |
2,2-dimethylcyclobutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-6(2)4-3-5(6)7/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPFCVBSOPCWAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70336621 |
Source
|
Record name | 2,2-Dimethylcyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-14-9 |
Source
|
Record name | 2,2-Dimethylcyclobutanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70336621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylcyclobutan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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